

Preclinical Efficacy of GFH018: A Technical Overview

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Compound of Interest

Compound Name: GFH018

Cat. No.: B12384867

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Introduction

GFH018 is a potent and selective small molecule inhibitor of the Transforming Growth Factor- β Receptor I (TGF- β RI), also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF- β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune response. In the context of cancer, this pathway is often dysregulated, contributing to tumor growth, metastasis, and the suppression of anti-tumor immunity. **GFH018** has been developed to counteract these effects by blocking the initial step in the TGF- β signaling cascade. This technical guide provides a comprehensive summary of the preclinical studies investigating the efficacy of **GFH018**, including detailed experimental protocols and quantitative data, to support further research and development efforts.

Core Efficacy Data

The preclinical efficacy of **GFH018** has been demonstrated through a series of in vitro and in vivo studies. These investigations have established its potency as a TGF- β RI inhibitor and its subsequent effects on cancer cells and the tumor microenvironment.

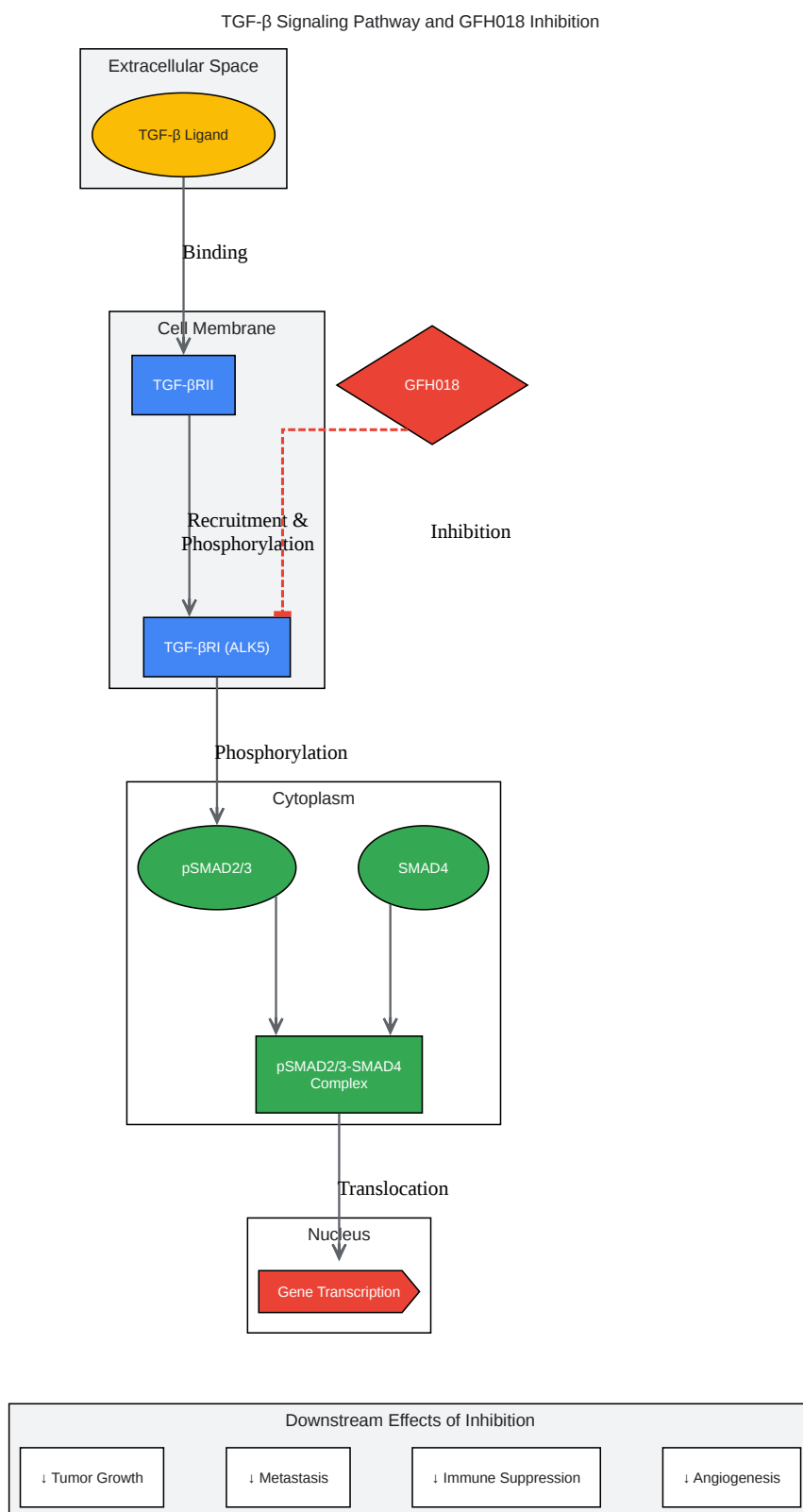
In Vitro Potency and Cellular Effects

GFH018 has shown significant inhibitory activity against TGF- β RI kinase and downstream signaling, as well as potent anti-proliferative effects in cellular assays.

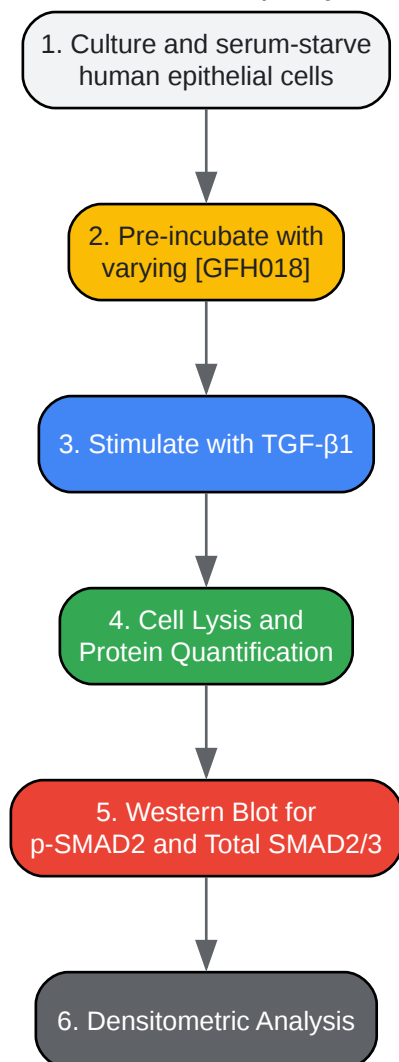
Parameter	Value	Description
TGF- β RI (ALK5) IC50	40 nM	Half-maximal inhibitory concentration against the isolated TGF- β RI kinase enzyme, indicating high-potency binding and inhibition.
NIH 3T3 Cell Proliferation IC50	0.73 μ M	Half-maximal inhibitory concentration for the proliferation of NIH 3T3 fibroblast cells, demonstrating cellular activity.

Mechanism of Action: Targeting the TGF- β Signaling Pathway

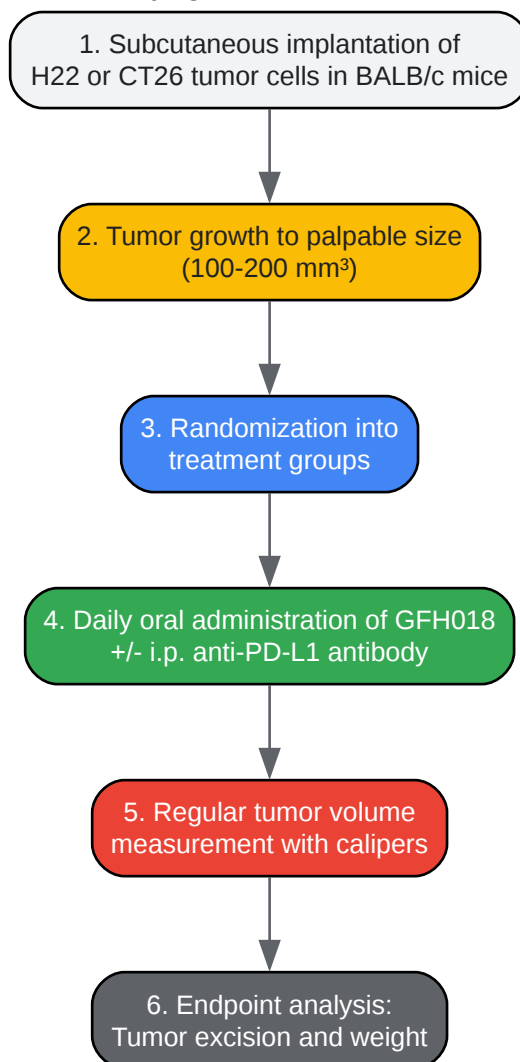
GFH018 exerts its anti-tumor effects by directly inhibiting the kinase activity of TGF- β RI. This inhibition blocks the phosphorylation of downstream mediators, SMAD2 and SMAD3, which are essential for the transduction of TGF- β signals. The disruption of this pathway leads to a cascade of anti-tumorigenic effects.



Workflow for SMAD Phosphorylation Assay



In Vivo Syngeneic Model Workflow



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